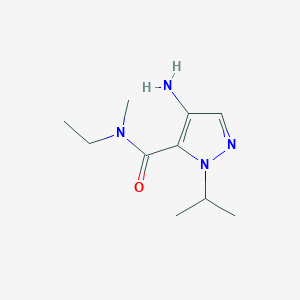![molecular formula C22H23N5 B2722121 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896592-21-5](/img/structure/B2722121.png)
5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted with isopropyl, methyl, phenyl, and pyridin-3-ylmethyl groups . The exact 3D structure may need to be computed or determined experimentally.Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H23N5, with an average mass of 357.452 Da and a monoisotopic mass of 357.195343 Da .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Evaluation
Anticancer and Antimicrobial Agents : Novel heterocycles, including pyrazolopyrimidine derivatives, have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles have shown remarkable activities against various pathogenic strains of bacteria and fungi, as well as promising anticancer action against colon and breast cancer cells (Zaki et al., 2020).
Organic Light-Emitting Devices : Heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate chelate ligands have been explored for their potential in color tuning of organic light-emitting devices (OLEDs). These compounds exhibit a wide range of redox and emission properties, making them attractive for applications in OLED technology (Stagni et al., 2008).
Ligand Synthesis : The synthesis of pyrazoles with functionalized substituents has been reported, leading to the development of ligands with potential applications in hydrogen bonding and organic synthesis (Grotjahn et al., 2002).
mGluR5 Modulation : Pyrazolopyrazine derivatives have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), demonstrating significant efficacy in a Parkinsonian model. Such compounds are of interest for the development of treatments for neurological disorders (Zhang et al., 2014).
Antitumor Evaluation : Certain derivatives of pyrido-1,2-thiazines have been evaluated for their antitumor activity in vitro, showing significant action against several types of human tumor cells (Malinka et al., 2004).
Antiviral Activity : Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have been synthesized and shown remarkable anti-avian influenza virus activity, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrazolo[1,5-a]pyrimidine core structure have been found to interact with various biological targets. For instance, some are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Mode of Action
The compound could potentially bind to the active site of its target protein, thereby inhibiting the protein’s function. The specific interactions would depend on the compound’s chemical structure and the protein’s active site .
Biochemical Pathways
If the compound does inhibit CDKs, it could affect cell cycle progression, potentially leading to cell cycle arrest. This could have downstream effects on cell proliferation and could be relevant in the context of diseases like cancer .
Result of Action
The cellular effects of the compound’s action would depend on its specific mode of action and the cells it affects. If it does inhibit CDKs, it could lead to cell cycle arrest, affecting cell proliferation .
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15(2)19-12-20(24-14-17-8-7-11-23-13-17)27-22(25-19)21(16(3)26-27)18-9-5-4-6-10-18/h4-13,15,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORIERIMHBBYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

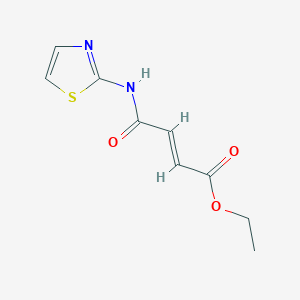
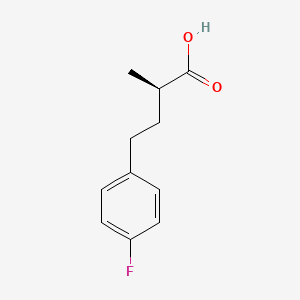
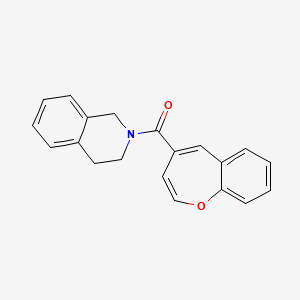

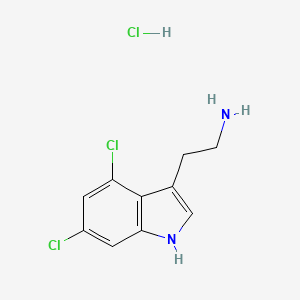
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)
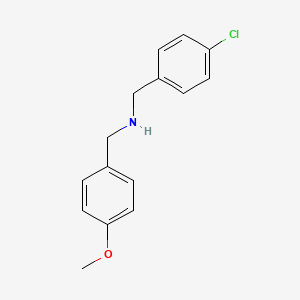
![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)

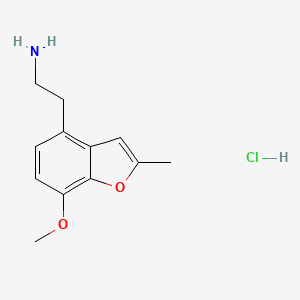
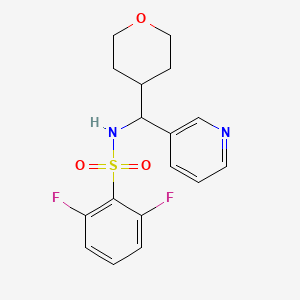

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)
